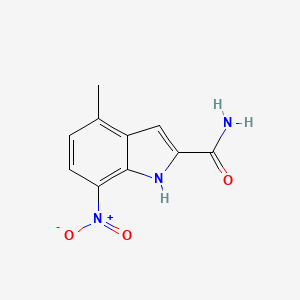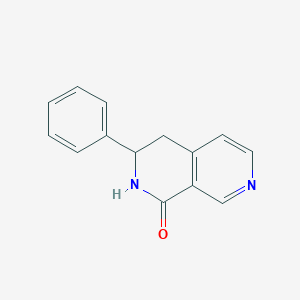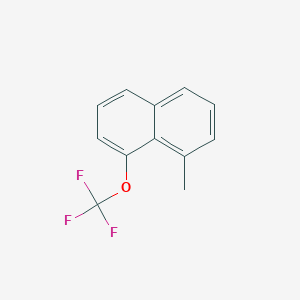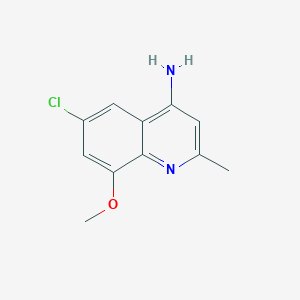
6-Chloro-8-methoxy-2-methylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C11H11ClN2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 8th position, and a methyl group at the 2nd position, along with an amine group at the 4th position on the quinoline ring.
Méthodes De Préparation
The synthesis of 6-Chloro-8-methoxy-2-methylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methyl-3-nitroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-8-methoxy-2-methylquinolin-4-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides.
Applications De Recherche Scientifique
6-Chloro-8-methoxy-2-methylquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Chloro-8-methoxy-2-methylquinolin-4-amine can be compared with other quinoline derivatives such as:
- 4-Amino-6-chloro-8-methoxy-2-methylquinoline
- 4-Amino-6-chloro-8-methoxy-2-propylquinoline
- 4-Amino-6-chloro-8-methoxy-2-phenylquinoline
These compounds share a similar quinoline backbone but differ in the substituents attached to the ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1189107-59-2 |
|---|---|
Formule moléculaire |
C11H11ClN2O |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
6-chloro-8-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2O/c1-6-3-9(13)8-4-7(12)5-10(15-2)11(8)14-6/h3-5H,1-2H3,(H2,13,14) |
Clé InChI |
QDYDKTQTPYJZMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



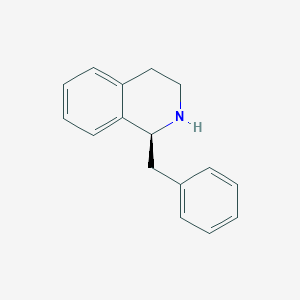

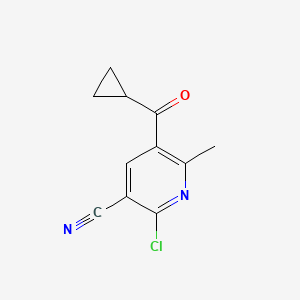
![1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11883235.png)
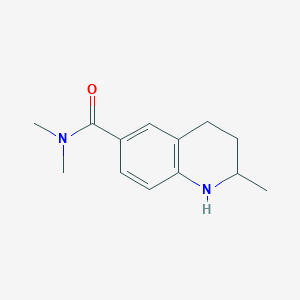
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B11883248.png)

